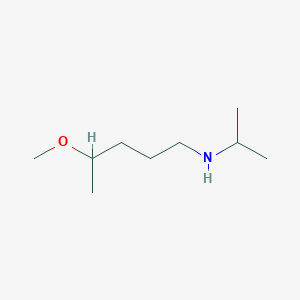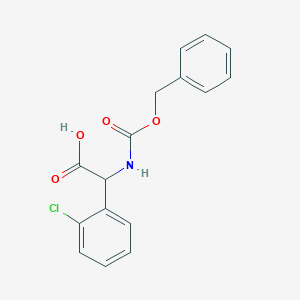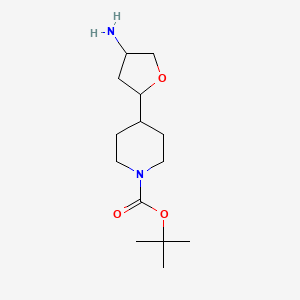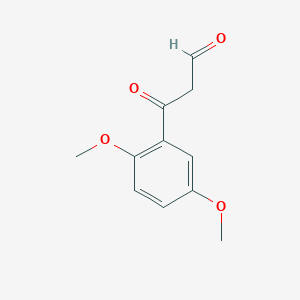
3-(2,5-Dimethoxyphenyl)-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethoxyphenyl)-3-oxopropanal is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propanal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-3-oxopropanal typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate reagent to introduce the propanal group. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,5-dimethoxybenzaldehyde reacts with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethoxyphenyl)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 3-(2,5-Dimethoxyphenyl)propanoic acid
Reduction: 3-(2,5-Dimethoxyphenyl)propanol
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
3-(2,5-Dimethoxyphenyl)-3-oxopropanal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-3-oxopropanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby modulating their activity . The pathways involved may include oxidative stress responses, signal transduction pathways, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(2,5-Dimethoxyphenyl)-3-oxopropanal is unique due to its specific structural features, including the presence of both an aldehyde group and dimethoxy substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3-(2,5-dimethoxyphenyl)-3-oxopropanal |
InChI |
InChI=1S/C11H12O4/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
FHFZBORGXRBTDG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


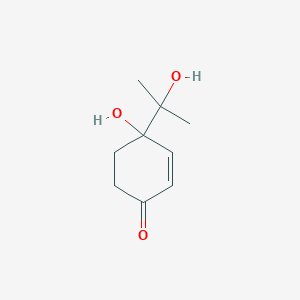
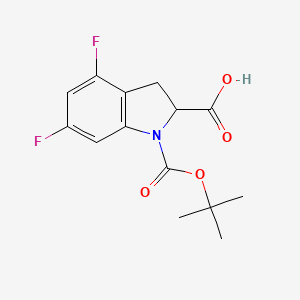
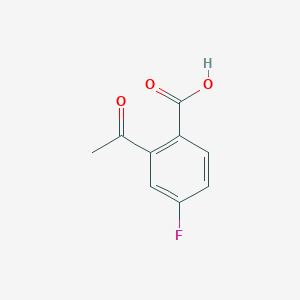
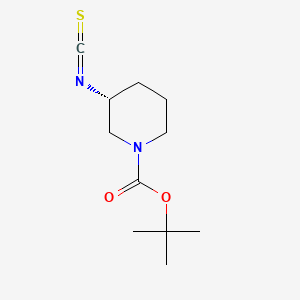

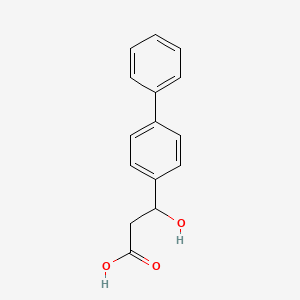

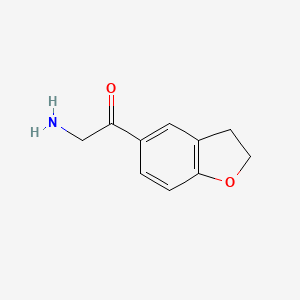
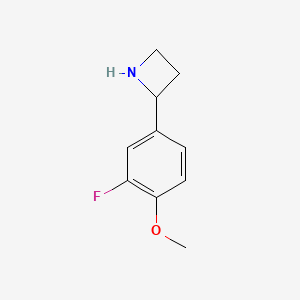
![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)
